N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Overview
Description
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)pentanamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions: The ethyl and methyl groups can be introduced onto the quinoline ring through alkylation reactions using appropriate alkyl halides and bases.
Amidation: The final step involves the introduction of the pentanamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its ability to modulate enzyme activity and signal transduction pathways.
Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Mechanism of Action
The mechanism of action of N-(2-ethyl-3-methylquinolin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in key metabolic pathways, leading to altered cellular functions.
Modulate Receptors: Interact with cell surface or intracellular receptors, affecting signal transduction and gene expression.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide can be compared with other quinoline derivatives such as:
N-(2-ethyl-3-methylquinolin-4-yl)nonanamide: Similar structure but with a longer alkyl chain, which may affect its solubility and biological activity.
N-(2-ethyl-3-methylquinolin-4-yl)-2-propylpentanamide: Contains an additional propyl group, potentially altering its chemical reactivity and interactions with biological targets.
Quinoline N-oxides:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-6-11-16(20)19-17-12(3)14(5-2)18-15-10-8-7-9-13(15)17/h7-10H,4-6,11H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYUIHIKSTYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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